molecular formula C21H23ClN6O2 B2645757 N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 946261-63-8

N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2645757
CAS No.: 946261-63-8
M. Wt: 426.91
InChI Key: PQFKFPJPGSZZKJ-UHFFFAOYSA-N
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Description

N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, methyl, methoxy, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The introduction of the chloro, methyl, and methoxy groups is achieved through nucleophilic substitution reactions. For instance, 3-chloro-2-methylaniline and 4-methoxyaniline can be reacted with cyanuric chloride under controlled conditions.

    Morpholino Group Addition: The morpholino group is introduced via a nucleophilic substitution reaction, where morpholine reacts with the triazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential use in developing drugs due to its unique structure and biological activity.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties.

    Antimicrobial Agents: Studied for its effectiveness against various microbial strains.

Industry

    Agriculture: Used in the synthesis of herbicides and pesticides.

    Dye Industry: Employed in the production of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves interaction with specific molecular targets. These include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction Pathways: Modulates various cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, affecting its solubility and reactivity.

    N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine: Contains a piperidino group instead of morpholino, altering its biological activity.

Uniqueness

The presence of the morpholino group in N2-(3-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine enhances its solubility and ability to interact with biological targets, making it more versatile in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-14-17(22)4-3-5-18(14)24-20-25-19(23-15-6-8-16(29-2)9-7-15)26-21(27-20)28-10-12-30-13-11-28/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFKFPJPGSZZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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